Cholest-5-EN-3-YL ((2-methyl-4-oxo-3-phenoxy-4H-chromen-7-YL)oxy)acetate Cholest-5-EN-3-YL ((2-methyl-4-oxo-3-phenoxy-4H-chromen-7-YL)oxy)acetate
Brand Name: Vulcanchem
CAS No.:
VCID: VC15001540
InChI: InChI=1S/C45H58O6/c1-28(2)11-10-12-29(3)37-19-20-38-35-17-15-31-25-34(21-23-44(31,5)39(35)22-24-45(37,38)6)50-41(46)27-48-33-16-18-36-40(26-33)49-30(4)43(42(36)47)51-32-13-8-7-9-14-32/h7-9,13-16,18,26,28-29,34-35,37-39H,10-12,17,19-25,27H2,1-6H3/t29-,34+,35+,37-,38+,39+,44+,45-/m1/s1
SMILES:
Molecular Formula: C45H58O6
Molecular Weight: 694.9 g/mol

Cholest-5-EN-3-YL ((2-methyl-4-oxo-3-phenoxy-4H-chromen-7-YL)oxy)acetate

CAS No.:

Cat. No.: VC15001540

Molecular Formula: C45H58O6

Molecular Weight: 694.9 g/mol

* For research use only. Not for human or veterinary use.

Cholest-5-EN-3-YL ((2-methyl-4-oxo-3-phenoxy-4H-chromen-7-YL)oxy)acetate -

Specification

Molecular Formula C45H58O6
Molecular Weight 694.9 g/mol
IUPAC Name [(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 2-(2-methyl-4-oxo-3-phenoxychromen-7-yl)oxyacetate
Standard InChI InChI=1S/C45H58O6/c1-28(2)11-10-12-29(3)37-19-20-38-35-17-15-31-25-34(21-23-44(31,5)39(35)22-24-45(37,38)6)50-41(46)27-48-33-16-18-36-40(26-33)49-30(4)43(42(36)47)51-32-13-8-7-9-14-32/h7-9,13-16,18,26,28-29,34-35,37-39H,10-12,17,19-25,27H2,1-6H3/t29-,34+,35+,37-,38+,39+,44+,45-/m1/s1
Standard InChI Key IIGRDMGSUZVAEH-GBCSKSRWSA-N
Isomeric SMILES CC1=C(C(=O)C2=C(O1)C=C(C=C2)OCC(=O)O[C@H]3CC[C@@]4([C@H]5CC[C@]6([C@H]([C@@H]5CC=C4C3)CC[C@@H]6[C@H](C)CCCC(C)C)C)C)OC7=CC=CC=C7
Canonical SMILES CC1=C(C(=O)C2=C(O1)C=C(C=C2)OCC(=O)OC3CCC4(C5CCC6(C(C5CC=C4C3)CCC6C(C)CCCC(C)C)C)C)OC7=CC=CC=C7

Introduction

Cholest-5-EN-3-YL ((2-methyl-4-oxo-3-phenoxy-4H-chromen-7-YL)oxy)acetate is a complex organic compound belonging to the class of steroids, specifically derived from cholesterol. It features a steroidal backbone combined with a phenoxy and chromene moiety, making it a unique derivative with potential applications in pharmaceuticals and biochemistry.

Synthesis and Production

The synthesis of Cholest-5-EN-3-YL ((2-methyl-4-oxo-3-phenoxy-4H-chromen-7-YL)oxy)acetate typically involves several steps of organic reactions. These methods require precise control over reaction conditions such as temperature, solvent choice, and reaction time to optimize yield and purity.

Biological Activities and Potential Applications

Preliminary studies suggest that this compound may exhibit anti-inflammatory and antioxidant properties, which are crucial for therapeutic applications. Similar compounds have been investigated for their effects on cholesterol metabolism and cardiovascular health.

Biological Activities Comparison

Compound NameStructural FeaturesBiological Activity
CholesterolSteroidal structureEssential for cell membrane integrity; precursor for steroid hormones
Cholesteryl acetateAcetate ester of cholesterolPotential use in lipid regulation
2-Methylchromone derivativesChromone backboneAntioxidant and anti-inflammatory properties
Cholest-5-EN-3-YL ((2-methyl-4-oxo-3-phenoxy-4H-chromen-7-YL)oxy)acetateCombination of cholesterol and chromene functionalitiesPotential anti-inflammatory and antioxidant effects

Research and Future Directions

Research on Cholest-5-EN-3-YL ((2-methyl-4-oxo-3-phenoxy-4H-chromen-7-YL)oxy)acetate is ongoing, with a focus on understanding its mechanism of action and potential therapeutic effects. Interaction studies involving this compound are essential for elucidating its biological activities and applications in medicinal chemistry.

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